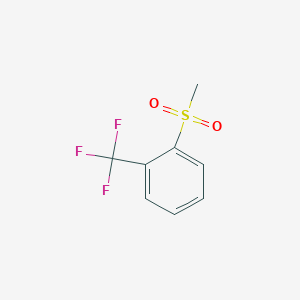

2-Trifluoromethylphenylmethylsulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHRWZMPFYOREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Contextualizing 2-(methylsulfonyl)benzotrifluoride in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(Methylsulfonyl)benzotrifluoride

In the landscape of contemporary drug development, the strategic incorporation of specific functional groups is paramount to tuning the pharmacological and pharmacokinetic profiles of lead compounds. The benzotrifluoride scaffold is a well-established bioisostere for various functional groups, valued for its ability to enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions.[1][2] The addition of a methylsulfonyl group introduces a highly polar, hydrogen-bond accepting moiety that can significantly influence solubility and target engagement.[3]

2-(methylsulfonyl)benzotrifluoride, therefore, represents a compound of significant interest as a potential synthetic intermediate or fragment in medicinal chemistry. Its unique combination of a lipophilic trifluoromethyl group and a polar sulfonyl group presents a compelling, albeit challenging, profile for drug design.

This technical guide moves beyond a simple data sheet. Given the limited publicly available experimental data for this specific molecule, we will adopt the perspective of a senior scientist tasked with its initial characterization. This document provides a comprehensive framework and detailed, field-tested protocols for the synthesis, purification, and thorough physicochemical characterization of 2-(methylsulfonyl)benzotrifluoride. It is designed to be a self-validating system, guiding researchers through the necessary steps to generate reliable data for application in drug discovery and development programs.

PART 1: Synthesis and Structural Verification

Before any physicochemical properties can be determined, the synthesis, purification, and unambiguous structural confirmation of the target compound are essential.

Proposed Synthetic Pathway

A common and effective method for preparing aryl sulfones is the oxidation of the corresponding aryl thioether. This approach is often high-yielding and utilizes readily available reagents. The proposed two-step synthesis starts from the commercially available 2-bromobenzotrifluoride.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of 2-(Methylthio)benzotrifluoride

-

To a stirred solution of 2-bromobenzotrifluoride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add sodium thiomethoxide (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir under an inert nitrogen atmosphere for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the thioether intermediate.

Step 2: Oxidation to 2-(Methylsulfonyl)benzotrifluoride

-

Dissolve the purified 2-(methylthio)benzotrifluoride (1.0 eq) in a 3:1 mixture of acetonitrile and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure target compound.

Structural Verification: A Spectroscopic Triad

Confirmation of the chemical structure and assessment of purity are non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a robust, self-validating dataset.

| Technique | Expected Observations for 2-(methylsulfonyl)benzotrifluoride |

| ¹H NMR | Aromatic region (approx. 7.5-8.2 ppm) showing four distinct signals corresponding to the ABCD spin system of the substituted benzene ring. A singlet at approx. 3.2-3.5 ppm corresponding to the three methyl protons of the sulfonyl group. |

| ¹³C NMR | Signals for the six aromatic carbons, with the carbon bearing the CF₃ group showing a characteristic quartet due to C-F coupling. A signal for the methyl carbon of the sulfonyl group. |

| ¹⁹F NMR | A singlet around -60 to -65 ppm, characteristic of a benzotrifluoride moiety. |

| Mass Spec (EI/ESI) | Expected molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of C₈H₇F₃O₂S. Common fragments may include loss of SO₂CH₃ or CH₃. |

| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl group (S=O stretches) around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Strong bands for C-F stretching in the 1300-1100 cm⁻¹ region.[4] |

PART 2: Core Physicochemical Properties for Drug Development

The following properties are critical for predicting a compound's behavior in biological systems and for guiding formulation development.

Table of Predicted and Experimental Physicochemical Properties

| Property | Predicted/Analogous Value | Experimental Protocol | Importance in Drug Development |

| Molecular Formula | C₈H₇F₃O₂S | Mass Spectrometry | Fundamental identity of the molecule. |

| Molecular Weight | 224.20 g/mol | Mass Spectrometry | Crucial for all stoichiometric calculations and analytical standards. |

| Melting Point (°C) | N/A | Differential Scanning Calorimetry (DSC) | Indicator of purity, lattice energy, and aids in formulation design. |

| Aqueous Solubility | Likely low | HPLC-based Shake-Flask Method | Directly impacts bioavailability and formulation options. |

| Lipophilicity (LogP/LogD) | N/A | HPLC or Shake-Flask Method | Governs membrane permeability, protein binding, and metabolic clearance. |

| pKa | Not applicable (neutral) | N/A | Influences solubility and ionization state at physiological pH. This compound is not expected to have an ionizable group in the physiological range. |

Experimental Protocol: Aqueous Solubility Determination (HPLC Method)

This method provides a more accurate and higher-throughput alternative to traditional gravimetric analysis.

Methodology:

-

Preparation: Add an excess amount of 2-(methylsulfonyl)benzotrifluoride to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Remove the vial and allow it to stand for 30 minutes. Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter (hydrophilic PTFE is recommended to minimize compound binding).

-

Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Analyze the filtered supernatant and the calibration standards using a validated reverse-phase HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. The resulting concentration is the thermodynamic aqueous solubility.

Experimental Protocol: Lipophilicity (LogD at pH 7.4)

The Shake-Flask method is the gold standard for determining partition coefficients.

Methodology:

-

System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Add a known amount of the compound (from a stock solution in a minimal amount of organic solvent) to a vial containing known volumes of the pre-saturated n-octanol and PBS.

-

Equilibration: Shake the vial vigorously for 1-3 hours to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each layer using HPLC-UV analysis, comparing against appropriate standard curves.

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion and Forward Look

2-(methylsulfonyl)benzotrifluoride stands as a molecule with high potential, embodying the design principles of modern medicinal chemistry. However, potential without data is merely speculation. The rigorous, systematic characterization framework detailed in this guide provides the necessary tools to transform this potential into actionable knowledge. By following these self-validating protocols for synthesis, structural confirmation, and physicochemical profiling, researchers and drug development professionals can generate the high-quality, reliable data required to confidently incorporate this and similar building blocks into their discovery pipelines, ultimately accelerating the journey toward novel therapeutics.

References

- Vertex AI Search.

-

PubChem. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. Available from: [Link].

-

ChemBK. 2-Methyl-3-Amino Benzotrifluoride. Available from: [Link].

-

DrugFuture. Benzotrifluoride. Available from: [Link].

-

National Institutes of Health. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Available from: [Link].

-

MDPI. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Available from: [Link].

-

PubChem. WO2022081807, Example 152. Available from: [Link].

-

Chemsrc. Benzotrifluoride (Cas#:98-08-8). Available from: [Link].

-

PubChem. (Trifluoromethyl)benzene. Available from: [Link].

-

National Institutes of Health. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available from: [Link].

- Google Patents. Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link].

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. Benzotrifluoride. Available from: [Link].

-

PubMed. Physicochemical properties, structure, and conformations of 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [C4mim]NTf2 ionic liquid. Available from: [Link].

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link].

-

ResearchGate. Improved Synthesis of the Benzyne Precursor 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate. Available from: [Link].

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link].

-

IUCr. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available from: [Link].

-

MDPI. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Available from: [Link].

-

University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link].

-

National Institutes of Health. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available from: [Link].

-

MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Available from: [Link].

-

MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Available from: [Link].

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Available from: [Link].

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety [mdpi.com]

- 3. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acadiau.ca [acadiau.ca]

Part 1: The Chemical and Pharmacological Context of Trifluoromethylphenyl and Sulfone Moieties

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-Trifluoromethylphenylmethylsulfone and Related Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Subject Compound

Initial investigations into the specific compound, this compound, have revealed a notable absence of published scientific literature detailing its biological activity or mechanism of action. As such, a direct, evidence-based guide on this particular molecule cannot be constructed without resorting to speculation.

However, the structural motifs present in this compound—a trifluoromethylated phenyl ring and a methylsulfone group—are prevalent in a wide array of pharmacologically active agents. This guide, therefore, adopts a scientifically rigorous, analog-based approach. It will provide an in-depth exploration of the potential mechanisms of action of this compound by synthesizing the established knowledge of structurally related compounds. This document serves as a roadmap for researchers who may be investigating this or similar novel chemical entities, offering insights into likely biological targets and methodologies for mechanistic elucidation.

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The strong electron-withdrawing nature of the CF3 group can also modulate the acidity of nearby protons and influence molecular conformation. Similarly, the sulfone group (R-S(=O)₂-R') is a key pharmacophore found in numerous approved drugs. Sulfones are known to participate in hydrogen bonding and can act as bioisosteres for other functional groups. Some sulfone-containing compounds have demonstrated potent biological activities, including antioxidant properties.[3]

The combination of these two moieties in a single scaffold, as in this compound, suggests a compound with potential for favorable pharmacokinetic properties and potent biological effects. Indeed, various trifluoromethylphenyl sulfonamide and urea derivatives have been synthesized and evaluated for a range of activities, as summarized in the table below.

| Compound Class | Reported Biological Activity |

| N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives | Antibacterial activity[4] |

| Aryl-urea derivatives with trifluoromethyl and sulfonyl groups | Antimicrobial and anti-cancer activity[2] |

| Trifluoromethyl thioxanthone analogues | Antioxidant, anti-amylase, pancreatic lipase inhibition, anticancer, and COX inhibition activities[5] |

| 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas | Antimicrobial and anticancer activity[6] |

Part 2: Hypothesized Mechanisms of Action Based on Structural Analogs

Given the data on related compounds, we can postulate several plausible mechanisms of action for a novel molecule like this compound.

Enzyme Inhibition

A primary and highly plausible mechanism of action is enzyme inhibition. Many drugs containing the trifluoromethylphenyl moiety are designed to fit into the active site of specific enzymes.

-

Competitive Inhibition: The compound could act as a competitive inhibitor, where it structurally mimics the endogenous substrate of an enzyme and competes for binding to the active site.[7]

-

Non-Competitive Inhibition: Alternatively, it could be a non-competitive inhibitor, binding to an allosteric site on the enzyme to induce a conformational change that reduces its catalytic efficiency.[7]

A notable example from a related class of compounds is the observed COX-2 inhibition by trifluoromethyl thioxanthone derivatives.[5] Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, and their inhibition is a common mechanism for anti-inflammatory drugs. It is conceivable that this compound could also target enzymes within inflammatory or other disease-relevant pathways.

Diagram 1: General Experimental Workflow for Investigating Enzyme Inhibition

A potential workflow for identifying and validating enzyme inhibition.

Modulation of Intracellular Signaling Pathways

Complex signaling networks within the cell are common targets for therapeutic intervention. It is plausible that this compound could modulate one or more of these pathways. For instance, many cellular processes are regulated by cascades of protein kinases, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK) or the PI3K-AKT pathway.[3][8] These pathways are often deregulated in diseases like cancer.

A hypothetical mechanism could involve the binding of the compound to a key signaling protein, either inhibiting its activity or preventing its interaction with other proteins in the pathway.

Diagram 2: Hypothetical Modulation of a Kinase Signaling Pathway

Hypothetical inhibition of a kinase within a signaling cascade.

Part 3: A Proposed Experimental Roadmap for Mechanistic Elucidation

For a novel compound such as this compound, a systematic approach is required to determine its mechanism of action. The following protocol outlines a potential workflow.

Protocol 1: Target Identification and Initial Validation

-

Phenotypic Screening:

-

Objective: To identify a biological effect of the compound.

-

Method: Screen the compound across a panel of diverse human cancer cell lines to assess for anti-proliferative activity using a standard cell viability assay (e.g., MTT or CellTiter-Glo®). Concurrently, screen for antimicrobial activity against a panel of representative Gram-positive and Gram-negative bacteria and fungi.[2]

-

Rationale: This initial unbiased screen can provide crucial clues as to the compound's potential therapeutic area.

-

-

Target Identification (Affinity-Based Proteomics):

-

Objective: To identify the direct protein binding partners of the compound.

-

Method: Synthesize an analog of the compound with a linker and immobilize it on a solid support (e.g., magnetic beads). Incubate the immobilized compound with cell lysate. After washing away non-specific binders, elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Rationale: This is a powerful, unbiased method to identify the direct molecular target(s) of a compound.

-

-

In Vitro Target Validation:

-

Objective: To confirm the interaction between the compound and the identified target protein(s).

-

Method: Use a biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified target protein.

-

Rationale: These methods provide quantitative data on the binding interaction, confirming a direct physical association.

-

Protocol 2: Mechanistic Characterization

-

Biochemical Functional Assay:

-

Objective: To determine if the compound modulates the activity of the validated target.

-

Method: If the target is an enzyme, develop a biochemical assay to measure its activity in the presence of varying concentrations of the compound to determine the IC50. Further kinetic studies (e.g., varying substrate concentrations) can elucidate the mode of inhibition (competitive, non-competitive, etc.).[7]

-

Rationale: This directly links the binding of the compound to a functional consequence on its target.

-

-

Cell-Based Pathway Analysis:

-

Objective: To understand the effect of the compound on the signaling pathway in which the target is involved.

-

Method: Treat relevant cells with the compound and use techniques like Western blotting to measure the phosphorylation status of key downstream proteins in the target's signaling pathway. Reporter gene assays can also be used to measure the activity of transcription factors at the end of the cascade.

-

Rationale: This confirms that the compound engages its target in a cellular context and produces the expected downstream signaling effects.

-

References

-

Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022). Chemical Communications. [Link]

-

Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018). ResearchGate. [Link]

-

Mechanism of Action of Sulfones. (1981). International Journal of Leprosy and Other Mycobacterial Diseases. [Link]

-

TMEFF2 modulates the AKT and ERK signaling pathways. (n.d.). PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023). Scientific Reports. [Link]

-

Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

-

Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). PubMed. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. [Link]

-

The Fibroblast Growth Factor signaling pathway. (n.d.). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ila.ilsl.br [ila.ilsl.br]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2587660A - Trifluoromethyl phenothiazine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Trifluoromethylation Reactions with Sulfone Reagents

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals encountering challenges with trifluoromethylation reactions utilizing sulfone-based reagents. This guide is structured to provide in-depth, field-proven insights into common experimental hurdles, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve issues in your trifluoromethylation protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Category 1: Nucleophilic Trifluoromethylation with Phenyl Trifluoromethyl Sulfone (PhSO₂CF₃)

This class of reactions typically employs a strong base to generate a trifluoromethyl anion equivalent from phenyl trifluoromethyl sulfone, which then reacts with an electrophilic substrate.

Question 1: My reaction with an aldehyde/ketone substrate is giving low to no yield of the desired trifluoromethylated alcohol. What are the likely causes?

Answer:

Low yields in nucleophilic trifluoromethylation with PhSO₂CF₃ often stem from a few critical factors related to the reaction conditions and substrate compatibility.

-

Substrate Enolization: If your carbonyl substrate is enolizable, the strong base (e.g., potassium tert-butoxide, tBuOK) required to activate the PhSO₂CF₃ can preferentially deprotonate the α-carbon of your substrate. This leads to enolate formation and subsequent side reactions, rather than nucleophilic attack on the carbonyl carbon.[1][2]

-

Cannizzaro Reaction: For non-enolizable aldehydes, a common side reaction is the base-induced Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid. This pathway can compete with the desired trifluoromethylation, especially at higher temperatures or with excess base.[1][2]

-

Reagent Quality and Stoichiometry: Ensure your PhSO₂CF₃ is pure and anhydrous. The stoichiometry of the base is also critical; an insufficient amount will not generate enough trifluoromethyl anion, while a large excess can promote side reactions.

-

Reaction Temperature: These reactions are often sensitive to temperature. The trifluoromethyl anion is unstable and can decompose. Running the reaction at low temperatures (e.g., -50 °C to -78 °C) is crucial to maintain its stability and favor the desired reaction pathway.[1][2]

Troubleshooting Protocol for Low Yield in Nucleophilic Trifluoromethylation:

-

Verify Substrate Compatibility:

-

For enolizable ketones and aldehydes, consider using alternative trifluoromethylating reagents that do not require such strong basic conditions.

-

-

Optimize Reaction Conditions:

-

Temperature: Start with a low temperature (-78 °C) and slowly warm the reaction only if no conversion is observed.

-

Base Addition: Add the base slowly to the solution of the substrate and PhSO₂CF₃ at low temperature to maintain a low concentration of the active base and minimize side reactions.

-

-

Control for Moisture: Ensure all reagents and solvents are rigorously dried. Water will quench the trifluoromethyl anion and the strong base.

Question 2: I am observing the formation of significant amounts of benzoic acid and benzyl alcohol in my reaction with benzaldehyde. How can I suppress this?

Answer:

The formation of benzoic acid and benzyl alcohol is a clear indication of a competing Cannizzaro reaction.[1][2] To suppress this, you should focus on optimizing the reaction conditions to favor the trifluoromethylation pathway.

-

Lower the Reaction Temperature: The Cannizzaro reaction is often more sensitive to temperature than the trifluoromethylation. Performing the reaction at a lower temperature (e.g., -50 °C) can significantly slow down the rate of the Cannizzaro reaction.

-

Control Base Stoichiometry: Use the minimum amount of base required for the reaction. An excess of base will accelerate the Cannizzaro reaction.

-

Slow Addition of Base: As mentioned previously, the slow addition of the base can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular Cannizzaro reaction.

| Parameter | Recommended Condition | Rationale |

| Temperature | -78 °C to -50 °C | Minimizes trifluoromethyl anion decomposition and suppresses the Cannizzaro side reaction.[1][2] |

| Base | Potassium tert-butoxide (tBuOK) | Effective in generating the trifluoromethyl anion from PhSO₂CF₃. |

| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that can dissolve the reagents and stabilize charged intermediates. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |

Category 2: Radical Trifluoromethylation with Phenyl Trifluoromethyl Sulfone (PhSO₂CF₃)

In this approach, PhSO₂CF₃ acts as a precursor to the trifluoromethyl radical (•CF₃), typically under photocatalytic conditions.

Question 3: My photocatalytic trifluoromethylation using PhSO₂CF₃ is not working. I am not observing any product formation. What should I investigate?

Answer:

The use of PhSO₂CF₃ as a trifluoromethyl radical precursor is more nuanced than that of other radical sources due to its relatively low reduction potential.[3][4] A successful reaction often depends on the formation of an electron donor-acceptor (EDA) complex.

-

Substrate Electronic Properties: This method works best with electron-rich substrates, such as thiophenols, that can form an EDA complex with the electron-poor PhSO₂CF₃.[3][5] If your substrate is electron-deficient, it may not form the necessary EDA complex for single-electron transfer (SET) to occur upon visible light irradiation.

-

Formation of the EDA Complex: The formation of the EDA complex is often visually indicated by a color change upon mixing the electron-rich substrate (or its conjugate base) and PhSO₂CF₃.[3][4] The absence of a color change may suggest that an EDA complex is not being formed.

-

Light Source: Ensure your light source is emitting at the correct wavelength to be absorbed by the EDA complex. The absorption wavelength of the EDA complex will be longer (bathochromic shift) than that of the individual components.[3][4]

-

Solvent Choice: The solvent can play a crucial role in stabilizing the EDA complex and the radical ions formed after SET. Polar aprotic solvents like DMAc or NMP are often effective.[3]

Troubleshooting Workflow for Failed Photocatalytic Trifluoromethylation:

Caption: Troubleshooting decision tree for photocatalytic trifluoromethylation.

Question 4: Can I use PhSO₂CF₃ for radical trifluoromethylation of electron-deficient substrates?

Answer:

Direct radical trifluoromethylation of electron-deficient substrates using PhSO₂CF₃ under the EDA complex mechanism is challenging because the substrate is not a good electron donor. However, you might consider a few alternative strategies:

-

Use of a Photocatalyst: While the direct EDA approach is photocatalyst-free, you could introduce a suitable photoredox catalyst that can be excited by visible light and then reduce the PhSO₂CF₃ to generate the trifluoromethyl radical.

-

Alternative Reagents: For electron-deficient substrates, it is often more effective to use a different trifluoromethyl radical precursor with a higher reduction potential, such as CF₃SO₂Cl, in conjunction with a photoredox catalyst.[6]

Experimental Protocols

General Protocol for Nucleophilic Trifluoromethylation of a Non-Enolizable Aldehyde:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 equiv) and phenyl trifluoromethyl sulfone (1.2 equiv).

-

Dissolve the reagents in anhydrous DMF (0.1 M).

-

Cool the reaction mixture to -50 °C in a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of potassium tert-butoxide (2.0 equiv) in anhydrous DMF.

-

Slowly add the potassium tert-butoxide solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above -45 °C.

-

Stir the reaction mixture at -50 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Photocatalytic S-Trifluoromethylation of a Thiophenol:

-

To an oven-dried vial equipped with a magnetic stir bar, add the thiophenol (1.0 equiv), phenyl trifluoromethyl sulfone (1.1 equiv), and cesium carbonate (2.0 equiv).

-

Add anhydrous DMAc (0.1 M) and seal the vial.

-

Stir the mixture at room temperature. A color change to yellow or orange should be observed, indicating the formation of the EDA complex.

-

Place the reaction vial approximately 5-10 cm from a blue LED lamp (465-470 nm) and irradiate with stirring for 12-24 hours at room temperature.

-

Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mechanistic Insights

Nucleophilic Trifluoromethylation Mechanism:

Caption: Mechanism of nucleophilic trifluoromethylation.

Radical Trifluoromethylation via EDA Complex:

Caption: Radical trifluoromethylation via an EDA complex.

References

- Ye, F., Berger, F., Jia, H., Ford, J., Wortman, A., Börgel, J., Genicot, C., & Ritter, T. (2019). Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation.

- D'Auria, M., Emanuele, L., Racioppi, R., & Appella, M. (2020). Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. The Journal of Organic Chemistry, 86(1), 1047-1055.

- Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.

- Procter, D. J., & Aggarwal, V. K. (2020). Trifluoromethyl Sulfoxides: Reagents for Metal-Free C-H Trifluoromethylthiolation.

- Wikipedia contributors. (2023).

- Ye, F., Berger, F., Jia, H., Ford, J., Wortman, A., Börgel, J., Genicot, C., & Ritter, T. (2019). Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation.

- Ghosh, A., & Jana, S. (2022). Proposed mechanism for the trifluoromethylation of aryl thianthrenium salts enabled by visible light.

- Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.

- Dolenc, M. S. (2021).

- Besset, T., & Pannecoucke, X. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2764–2799.

- Prieto, A., et al. (2023). Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups.

- Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide. Organic Letters, 5(18), 3253–3256.

- Besset, T., & Pannecoucke, X. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 2720–2763.

- Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Alkoxide- and Hydroxide-Induced Nucleophilic Trifluoromethylation Using Trifluoromethyl Sulfone or Sulfoxide. Organic Letters.

- Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Alkoxide- and Hydroxide-Induced Nucleophilic Trifluoromethylation Using Trifluoromethyl Sulfone or Sulfoxide.

- Postigo, A. (2014).

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenyl Trifluoromethyl Sulfone: Synthesis, Applications, and Mechanistic Insights for Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- Zhang, X., & Tang, P. (2021). Photocatalytic C–F alkylation of trifluoromethyls using o-phosphinophenolate: mechanistic insights and substrate prediction.

- Zhang, X., & Tang, P. (2021). Photocatalytic C–F alkylation of trifluoromethyls using o-phosphinophenolate: mechanistic insights and substrate prediction.

- Wang, F., Wang, D., & Zhu, C. (2021). Photocatalyzed Dual-Oxidative Trifluoromethylthio- Trifluoromethylation of Alkenes with CF3 SO2 Na. Chinese Chemical Society.

- Wei, Z., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Taylor & Francis Online.

- Zhang, X., & Tang, P. (2021). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate.

- Li, X., Zhao, J., Zhang, L., Hu, M., Wang, L., & Hu, J. (2014). Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide. Organic Letters, 16(11), 3012–3015.

- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1998). fluoromethyl phenyl sulfone. Organic Syntheses.

- Besset, T., & Pannecoucke, X. (2017). CF3SO2X (X = Na, Cl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Guide to Phenyl Trifluoromethyl Sulfone. NINGBO INNO PHARMCHEM CO.,LTD.

- S., S. S., & G., S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.

- Li, Z., & Wang, J. (2019). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges.

- Grushin, V. V., & Marshall, W. J. (2006). Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features. Journal of the American Chemical Society, 128(14), 4632–4641.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phenyl Trifluoromethyl Sulfone in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. sioc.ac.cn [sioc.ac.cn]

- 5. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl [beilstein-journals.org]

Technical Support Center: Purification of Products from 2-Trifluoromethylphenylmethylsulfone Reactions

Welcome to the technical support center for the purification of reaction products derived from 2-Trifluoromethylphenylmethylsulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of these specialized compounds.

Introduction

This compound and its derivatives are important intermediates in medicinal chemistry and materials science. The presence of the trifluoromethyl group and the sulfone moiety imparts unique electronic properties and metabolic stability to molecules. However, these same features can present challenges during product purification. This guide provides practical, in-depth solutions to common purification issues, backed by scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The primary impurities typically encountered are:

-

Unreacted Starting Materials: Residual this compound or the coupling partner.

-

Over-oxidized or Reduced Byproducts: Depending on the reaction conditions, the sulfone moiety can sometimes be susceptible to side reactions.

-

Solvent Adducts: Highly polar solvents like DMF or DMSO can sometimes form adducts with reactive intermediates.

-

Salts: Inorganic salts from reagents or work-up procedures are common.

Q2: My product, a derivative of this compound, is a thick, non-crystalline oil. What is the best approach for purification?

A2: Oily products are a common challenge. The first step is to attempt to induce crystallization. If that fails, column chromatography is the most reliable method.

-

Inducing Crystallization: Try dissolving a small amount of the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity persists. Cooling this mixture may yield crystals. Seeding with a previously obtained crystal can also be effective.

-

Column Chromatography: If crystallization is unsuccessful, flash column chromatography is the preferred method. A systematic approach to solvent system selection using TLC is crucial.

Q3: The trifluoromethyl group seems to be causing issues with standard purification techniques. Why is this and how can I overcome it?

A3: The highly electronegative trifluoromethyl group can lead to strong dipole-dipole interactions and may alter the polarity of the molecule in non-intuitive ways. This can result in tailing or poor separation on silica gel.

-

Alternative Stationary Phases: Consider using alumina (neutral or basic) if your compound is sensitive to the acidic nature of silica gel.[1] For particularly challenging separations, reverse-phase chromatography using C8 or C18 stationary phases can be very effective, as the fluorinated moiety can interact differently with these hydrophobic phases.[2][3][4]

-

Solvent System Modifiers: Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can improve peak shape and separation on silica gel.

Q4: What are the key safety considerations when handling this compound and its derivatives?

A4: As with any chemical, it is crucial to handle this compound and its derivatives with appropriate safety precautions.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling, storage, and disposal information.[5][6][7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Recovery from Silica Gel Column | 1. Compound is too polar and is irreversibly adsorbed onto the silica. 2. Compound is unstable on silica gel and has decomposed. 3. Inappropriate solvent system was used. | 1. Increase the polarity of the eluent significantly (e.g., switch to a methanol/dichloromethane gradient). If this fails, consider using reverse-phase chromatography. 2. Test for stability by spotting a solution of the crude material on a TLC plate and letting it sit for an hour before eluting. If a new spot appears, decomposition is likely. Switch to a less acidic stationary phase like neutral alumina.[1] 3. Perform a thorough solvent screen using TLC to identify an optimal eluent system before running the column. |

| Co-elution of Product and Impurities | 1. The polarity of the product and impurity are too similar. 2. The column was overloaded with crude material. | 1. Try a different solvent system. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity. 2. Use a larger column or reduce the amount of crude material loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |

| Product Crystallizes in the Column or on the Rotovap | 1. The eluent is a poor solvent for the purified product at the concentration it elutes. 2. The product has low solubility in the solvent used for rotary evaporation. | 1. Add a small amount of a stronger solvent (e.g., dichloromethane) to the eluent mixture to increase the solubility of your product. 2. After combining fractions, add a small amount of a higher-boiling solvent in which your product is soluble before concentrating. |

| Formation of an Emulsion during Aqueous Work-up | 1. The presence of polar, surfactant-like byproducts. 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. This often helps to break emulsions. 2. Gently invert the separatory funnel multiple times instead of shaking vigorously. |

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

-

TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and elute with various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives your product an Rf value of approximately 0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent removed, and the resulting dry powder added to the top of the column.[1]

-

Elution: Begin eluting with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

-

Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[8] If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.[8]

-

Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] Further cooling in an ice bath may be necessary.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to a constant weight.

Visual Guides

Workflow for Purification Method Selection

Caption: Decision tree for selecting a purification method.

Troubleshooting Logic for Column Chromatography

Caption: Troubleshooting guide for poor column chromatography separation.

References

-

Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][9][10]thiazin-4-one . IUCr Journals. Available at: [Link]

- Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.

- Process for preparing sulfone compounds. Google Patents.

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. Available at: [Link]

- Method for preparing sulfone or sulfoxide compound. Google Patents.

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . NIH. Available at: [Link]

-

Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography . ResearchGate. Available at: [Link]

-

HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column . LCGC International. Available at: [Link]

-

Purification: Troubleshooting Flash Column Chromatography . University of Rochester. Available at: [Link]

-

How to purify a sulfone and sulfide sulfoxide without a column? . ResearchGate. Available at: [Link]

-

Synthetic exploration of sulfinyl radicals using sulfinyl sulfones . PMC. Available at: [Link]

-

SOP: CRYSTALLIZATION . UCT Science. Available at: [Link]

- Process for the formation and purification of aromatic sulfones. Google Patents.

- Process for the purification of triphenylmethane compounds. Google Patents.

-

Preparative Separation and Purification of Four Cis-Trans Isomers of Coumaroylspermidine Analogs From Safflower by High-Speed Counter-Current Chromatography . PubMed. Available at: [Link]

Sources

- 1. Purification [chem.rochester.edu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. journals.iucr.org [journals.iucr.org]

- 10. US4886916A - Process for preparing sulfone compounds - Google Patents [patents.google.com]

Technical Support Center: Navigating Byproducts in 2-Trifluoromethylphenylmethylsulfone Mediated Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 2-Trifluoromethylphenylmethylsulfone and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding byproduct formation in reactions mediated by this versatile reagent, primarily focusing on its application in the Julia-Kocienski olefination. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, thereby enhancing your reaction efficiency and product purity.

Introduction to the Reactivity of this compound

This compound belongs to a class of electron-deficient aryl sulfones that have proven to be highly effective reagents in the Julia-Kocienski olefination.[1] This one-pot reaction facilitates the synthesis of alkenes from aldehydes and ketones under relatively mild conditions, offering excellent functional group tolerance.[1][2] The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring plays a crucial role in activating the sulfone for the key steps of the reaction mechanism.

However, as with any powerful synthetic tool, understanding the potential side reactions is paramount for successful and reproducible outcomes. This guide will delve into the mechanistic origins of common byproducts and provide actionable strategies for their control.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Question 1: My reaction is producing a significant amount of a high molecular weight byproduct, and my desired alkene yield is low. What is the likely culprit?

Answer: A common side reaction in Julia-Kocienski olefinations is the self-condensation or homocoupling of the sulfone reagent.[3][4] This occurs when the metalated sulfone (the carbanion) nucleophilically attacks a second molecule of the unreacted sulfone instead of the intended aldehyde or ketone.

Causality: This side reaction is more prevalent with highly reactive sulfone anions and when the concentration of the metalated sulfone is high relative to the carbonyl compound. Certain activating groups on the sulfone can be more prone to self-condensation.[5]

Troubleshooting Protocol:

-

Employ Barbier-like Conditions: Instead of pre-forming the sulfone anion and then adding the aldehyde, add the base slowly to a mixture of the this compound and the carbonyl compound.[4] This ensures that the highly reactive anion is trapped by the aldehyde as it is formed, minimizing its opportunity to react with another sulfone molecule.

-

Optimize Base Addition: The rate of base addition can be critical. A slow, controlled addition often leads to cleaner reactions.

-

Temperature Control: Running the reaction at the lowest effective temperature can help to control the reactivity of the sulfone anion and favor the desired reaction pathway.

-

Choice of Base: The choice of base can influence the extent of self-condensation. Experiment with different bases (e.g., KHMDS, NaHMDS, LiHMDS) to find the optimal conditions for your specific substrates.

Question 2: I am observing a byproduct that appears to be my desired alkene but without the trifluoromethyl group. How is this possible?

Answer: The formation of a "protio vinyl" product, where the trifluoromethyl group is replaced by a hydrogen atom, is a potential byproduct pathway, particularly when using trifluoromethyl-substituted sulfones.[6]

Causality: This side reaction can arise from the elimination of a fluoride ion from the intermediate species. Under certain basic conditions, the trifluoromethyl group can become labile. The resulting difluoroalkene intermediate can then undergo further reactions, including protonation during workup, to yield the undesired protio vinyl product.[6]

Mitigation Strategies:

-

Careful Selection of Base: Strong, non-nucleophilic bases are generally preferred. The use of fluoride-based reagents like TBAF or CsF as the base, while sometimes employed in related reactions, should be carefully evaluated as they can facilitate fluoride exchange and elimination pathways.[6]

-

Anhydrous Conditions: Rigorously maintain anhydrous conditions. Water can act as a proton source and may facilitate the decomposition of intermediates.

-

Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. If the formation of the protio vinyl byproduct is observed to increase with reaction time, it may be beneficial to stop the reaction before full consumption of the starting material to maximize the yield of the desired product.

Question 3: My reaction is yielding a significant amount of a difluoroalkene byproduct. What is the mechanism and how can I prevent it?

Answer: The formation of a difluoroalkene is a known side reaction when using 2,2,2-trifluoroethyl sulfones in Julia-Kocienski type reactions.[6] This byproduct is often considered a "dead-end intermediate" as it does not proceed to the desired trifluoromethylated alkene.[6]

Mechanism of Formation: Under basic conditions, the trifluoromethyl group can undergo elimination of a fluoride ion to form a difluorovinyl sulfone intermediate. This intermediate can then react further or be isolated as a byproduct depending on the reaction conditions.

Preventative Measures:

-

Optimize Base and Solvent System: The choice of base and solvent can significantly impact the rate of fluoride elimination. Weaker, non-nucleophilic bases and aprotic solvents are generally recommended.

-

Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can help to suppress the fluoride elimination pathway.

-

Rapid Trapping of the Anion: Similar to preventing self-condensation, ensuring the rapid reaction of the sulfone anion with the carbonyl compound can minimize the lifetime of the anion and thus reduce the likelihood of fluoride elimination.

Visualizing the Pathways: Reaction Mechanisms

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.

Caption: Desired vs. side reaction pathways in Julia-Kocienski olefination.

Experimental Protocols

General Protocol for Minimizing Byproducts in Julia-Kocienski Olefination

This protocol is a starting point and may require optimization for your specific substrates.

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.

-

Use anhydrous solvents. Anhydrous THF or DME are commonly used.

-

Ensure the this compound and the carbonyl compound are pure and dry.

-

-

Reaction Setup (Barbier-like conditions):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

-

Dissolve the substrates in the chosen anhydrous solvent (e.g., THF).

-

Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C).

-

-

Base Addition:

-

Slowly add a solution of a non-nucleophilic base (e.g., 1.1 eq. of KHMDS or NaHMDS in THF) to the reaction mixture via a syringe pump over a period of 30-60 minutes.

-

Maintain the reaction temperature during the addition.

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl at the reaction temperature.

-

Allow the mixture to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Frequently Asked Questions (FAQs)

Q1: Can I use this compound for the synthesis of trisubstituted and tetrasubstituted olefins?

A1: Yes, derivatives of trifluoromethylphenyl sulfones have been successfully employed in the synthesis of more substituted olefins.[7] However, the reaction conditions, particularly the choice of base and reaction temperature, may require more rigorous optimization to achieve good yields and stereoselectivity.

Q2: What is the typical stereoselectivity (E/Z ratio) observed in these reactions?

A2: The Julia-Kocienski olefination generally favors the formation of the (E)-alkene.[1][3] The degree of selectivity can be influenced by the reaction conditions, including the base, solvent, and temperature. The stereochemical outcome is often determined in the initial addition step of the sulfone anion to the carbonyl compound.[3]

Q3: How does the stability of the metalated this compound compare to other Julia-Kocienski reagents?

A3: The stability of the metalated sulfone is a key factor. Studies have compared the stability of metalated 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones to other common reagents like benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones under various conditions.[8] The electron-withdrawing trifluoromethyl groups can influence the acidity of the alpha-protons and the stability of the resulting carbanion.

Q4: Are there any specific safety precautions I should take when working with this compound and the strong bases used in these reactions?

A4: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The strong bases used (e.g., KHMDS, NaHMDS, LiHMDS) are often pyrophoric and moisture-sensitive. They should be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. Always quench any residual base carefully.

References

-

Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Molecules. [Link]

-

Alonso, D. A., Nájera, C., & Varea, M. (2005). 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination. The Journal of Organic Chemistry, 70(16), 6404–6416. [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

-

Kumar, P., & Zajc, B. (2011). A Julia-Kocienski approach to trifluoromethyl-substituted alkenes. Organic letters, 13(10), 2534–2537. [Link]

-

Peng, L., & Hu, X. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 112, 132746. [Link]

-

McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1993). Fluoromethyl Phenyl Sulfone, a Reagent for the Synthesis of Fluoroalkenes. Organic Syntheses, 72, 209. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 2588–2631. [Link]

-

McCarthy, J. R., Matthews, D. P., Edwards, M. L., Stemerick, D. M., & Jarvi, E. T. (1990). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. Tetrahedron Letters, 31(39), 5629-5632. [Link]

-

Julia olefination. Wikipedia. [Link]

-

Graham, D. C., Chaffee, K. E., Harman, W. D., & Welch, K. D. (2021). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society, 143(31), 12134–12144. [Link]

-

Zhang, W., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153093. [Link]

-

Alonso, D. A., Nájera, C., & Varea, M. (2006). 3,5-Bis(trifluoromethyl)phenyl Sulfones in the Julia–Kocienski Olefination – Application to the Synthesis of Tri- and Tetrasubstituted Olefins. European Journal of Organic Chemistry, 2006(21), 4785-4793. [Link]

-

Zhang, W., Zhu, L., & Hu, J. (2025). Synthesis and Reactivity of Trifluoromethylthiophosphonium Salts. Chinese Journal of Chemistry. [Link]

-

Hu, J., Zhang, W., & Wang, F. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(1), 1-20. [Link]

-

Togni, A., & Bräse, S. (2026). Photochemical trifluoromethylation of alkenes with trifluoromethylsulfonyl-pyridinium salt accompanied by SO₂ insertion: Synthesis of trifluoromethylated 4H-benzo[e][2][3][8]thiadiazine 1,1-dioxides. Beilstein Journal of Organic Chemistry, 22, 1-8. [Link]

Sources

- 1. Julia olefination - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalyst deactivation in cross-coupling with 2-Trifluoromethylphenylmethylsulfone

Technical Support Center: Advanced Catalysis Division Topic: Troubleshooting Catalyst Deactivation in Cross-Coupling with 2-Trifluoromethylphenylmethylsulfone Ticket ID: #TFMPMS-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Executive Summary: The "Ortho-Wall" Effect

You are likely encountering low turnover numbers (TON) or complete catalytic arrest when utilizing This compound (2-TFMPMS) . While the sulfone moiety (

This specific substrate induces catalyst deactivation through two primary mechanisms:

-

Steric Inhibition of Transmetalation: The Van der Waals radius of the

group ( -

Off-Cycle Coordination: In sluggish reactions, the sulfone oxygens can act as weak

-donors, trapping the palladium in an inactive resting state (heteroatom poisoning).

Part 1: Diagnostic Triage (Start Here)

Before modifying your conditions, identify the failure mode using this logic flow.

Figure 1: Diagnostic decision tree for identifying the specific stage of catalytic failure.

Part 2: Technical Deep Dive & Solutions

Issue 1: The Steric Barrier (Transmetalation Failure)

When 2-TFMPMS acts as the nucleophile (after deprotonation), the

-

The Fix: You need Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are bulky yet flexible.

-

Recommended Ligand: RuPhos or XPhos .

-

Why? RuPhos has an isopropyl group on the biaryl backbone that prevents the formation of inactive Pd-dimers, while its bulk promotes the reductive elimination of sterically congested products.

-

Issue 2: Catalyst Poisoning (The "Dummy Ligand" Effect)

Sulfones are generally poor ligands, but when the catalytic cycle slows down (due to the steric issues above), the sulfone oxygens can coordinate to the electrophilic Pd(II) center, displacing labile ligands or occupying vacant sites needed for the reaction.

-

The Fix: Increase the local concentration of the active ligand and use a Pre-catalyst.

-

Protocol Shift: Stop using

or -

Solution: Use Pd(II) Precatalysts (e.g., XPhos Pd G4) . These generate the active

species immediately upon exposure to base, ensuring high catalyst concentration before the sulfone can interfere.

Part 3: Optimized Experimental Protocol

This protocol is designed for the

Reaction Class: Palladium-Catalyzed

| Component | Equivalent | Role | Critical Note |

| 2-TFMPMS | 1.2 equiv | Nucleophile | The |

| Aryl Chloride | 1.0 equiv | Electrophile | If using Aryl Bromide, lower temp to 80°C. |

| Catalyst | 2.0 mol% | RuPhos Pd G4 | Do not substitute with Pd(OAc)2 + Ligand. |

| Base | 2.5 equiv | NaOtBu | Strong base required. |

| Solvent | 0.2 M | Toluene or THF | Anhydrous. Degas with |

Step-by-Step Methodology:

-

Glovebox/Schlenk: Charge a vial with RuPhos Pd G4 (2 mol%), NaOtBu (2.5 equiv), and the aryl halide (1.0 equiv).

-

Add Nucleophile: Add 2-TFMPMS (1.2 equiv).

-

Solvent: Add anhydrous Toluene. Seal the vial with a PTFE-lined cap.

-

Heat: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

-

Why 100°C? High energy is needed to overcome the activation barrier of the sterically hindered reductive elimination.

-

-

Monitor: Check LCMS at 2 hours. If conversion < 50%, add another 1 mol% catalyst.

Part 4: Mechanism of Deactivation Visualization

Understanding how the catalyst dies is crucial for preventing it.

Figure 2: The competition between the productive cycle and the sulfone-trap deactivation pathway.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use

Q: I see a lot of dehalogenated starting material (Ar-H). Why?

A: This is "Protodehalogenation." It happens when the catalytic cycle is too slow (due to the

-

Fix: Increase the catalyst loading or switch to a more active ligand like BrettPhos to speed up the cycle.

Q: Why is Toluene preferred over DMF? A: While DMF is good for solubility, it can decompose at high temperatures to produce amines that poison the catalyst. Toluene is non-coordinating and stable. If solubility is an issue, use a 1:1 mixture of Toluene/DME (Dimethoxyethane) .

References

-

Ortho-Substituent Effects in Pd-Catalysis

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.

- Context: Establishes RuPhos as the premier ligand for handling extreme steric hindrance in cross-coupling.

-

-

Alpha-Arylation of Sulfones

-

Kashin, A. N., et al. (2003). Palladium-catalyzed arylation of sulfones. Journal of Organometallic Chemistry.

- Context: Discusses the acidity of sulfone -protons and the necessity of strong bases for effective coupling.

-

-

Catalyst Deactivation Mechanisms

-

Ingoglia, B. T., et al. (2019). Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling: Mechanisms and Solutions. ACS Catalysis.

- Context: Provides the mechanistic grounding for heteroatom poisoning and off-cycle resting st

-

Validation & Comparative

Strategic Benchmarking: 2-Trifluoromethylphenylmethylsulfone vs. Togni's Reagents

The following comprehensive guide benchmarks 2-Trifluoromethylphenylmethylsulfone (a strategic building block) against Togni’s Reagents (electrophilic trifluoromethylating agents).

Executive Summary

In the landscape of organofluorine chemistry, the introduction of the trifluoromethyl (

-

The Modular Assembly Strategy: Using This compound as a pre-functionalized building block (specifically for ortho-trifluoromethylstyrenes and arenes).

-

The Direct Functionalization Strategy: Using Togni’s Reagents (I and II) for late-stage electrophilic trifluoromethylation of alkenes, arenes, and heterocycles.

Verdict: Choose This compound when constructing the aromatic core de novo with precise regiocontrol (e.g., ensuring the

Reagent Profiles & Mechanistic Distinction

A. This compound (The Scaffold Builder)[2]

-

Chemical Identity: 1-(Methylsulfonyl)-2-(trifluoromethyl)benzene (CAS: 2443-77-8).

-

Structure: An aryl sulfone featuring an ortho-trifluoromethyl group and a methylsulfonyl moiety.

-

Primary Function: Acts as a nucleophilic carbanion equivalent (upon deprotonation) in Julia-Lythgoe olefinations or alkylations.

-

Strategic Role: It installs the entire 2-(trifluoromethyl)phenyl moiety into a target molecule. The

group is already bonded to the ring, eliminating the need for difficult C-CF3 bond formation steps.

B. Togni’s Reagents (The Functionalizer)

-

Chemical Identity:

-

Togni I: 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Acid form).

-

Togni II: 1-Trifluoromethyl-1,2-benziodoxole (Alcohol form).

-

-

Structure: Hypervalent Iodine(III) species featuring a labile I-CF3 bond.

-

Primary Function: Acts as an electrophilic

source (or -

Strategic Role: Transfers only the

group to a nucleophilic substrate (e.g., enolates, thiols, phosphines) or across an alkene.

Comparative Analysis: Performance & Scope

Decision Matrix: When to Use Which?

| Feature | This compound | Togni's Reagents (I & II) |

| Target Product | 2-(Trifluoromethyl)styrenes or functionalized arenes. | |

| Regioselectivity | Absolute (Pre-installed on the ring). | Substrate-Dependent (Governed by electronics/catalyst). |

| Reaction Type | Nucleophilic Addition / Olefination (Julia). | Electrophilic / Radical Trifluoromethylation. |

| Stage of Synthesis | Early-stage (Building block assembly). | Late-stage (Functional group interconversion). |

| Atom Economy | Moderate (Sulfinate waste generated). | Poor (Stoichiometric iodobenzoate waste). |

| Cost Profile | Low to Moderate (Scalable). | High (Reagent cost is significant for scale-up). |

Technical Deep Dive

1. Regiocontrol vs. Diversity

The sulfone reagent guarantees the

2. Stability & Handling

-

Sulfone: Highly stable crystalline solid. Indefinite shelf life. Requires strong bases (

-BuLi, LiHMDS) for activation. -

Togni: Crystalline but potentially shock-sensitive (though Togni II is more stable). Thermal runaway risk at high temperatures. Reacts under mild conditions (Lewis Acid or Cu catalysis).

Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoromethyl)styrenes (The Sulfone Route)

Objective: To install the 2-trifluoromethylphenyl ring onto an aldehyde via Julia-Lythgoe Olefination.

Reagents:

-

This compound (1.0 equiv)

-

Target Aldehyde (

) (1.1 equiv) -

Lithium Diisopropylamide (LDA) or

-BuLi (1.1 equiv) -

Benzoyl Chloride (BzCl) (1.2 equiv)

-

Sodium Amalgam (Na/Hg) or

(for reductive elimination)

Workflow:

-

Deprotonation: Dissolve the sulfone in anhydrous THF at -78°C under Argon. Add LDA dropwise. Stir for 30 min to generate the

-sulfonyl carbanion. -

Addition: Add the aldehyde slowly. Allow warming to 0°C. The solution typically turns yellow/orange.

-

Acylation (Modified Julia): Quench with Benzoyl Chloride to trap the alkoxide as the benzoate ester.

-

Reductive Elimination: Treat the crude intermediate with 5% Na/Hg in MeOH/THF (or

) at -20°C to room temperature. This effects the elimination of the sulfone and benzoate to yield the alkene . -

Purification: Silica gel chromatography.

Validation Check: Look for the disappearance of the sulfone methyl peak (~3.0 ppm) and the appearance of vinylic protons (6.0–7.5 ppm) in

Protocol B: Copper-Catalyzed Trifluoromethylation (The Togni Route)

Objective: To introduce a

Reagents:

-

Substrate (e.g., Terminal Alkene or Indole) (1.0 equiv)

-

Togni Reagent II (1.2 equiv)

-

CuCl (10 mol%)

-

Solvent: DCM or MeOH

Workflow:

-

Setup: In a flame-dried Schlenk tube, combine the substrate, Togni Reagent II, and CuCl.

-

Reaction: Add degassed DCM. Stir at room temperature (or mild heat, 35°C) for 4–12 hours. The reaction often proceeds via a radical mechanism where Cu(I) is oxidized to Cu(II)-CF3 or generates

. -

Workup: Filter through a celite pad to remove copper salts and iodobenzoic acid byproduct.

-

Purification: Flash chromatography.

Validation Check:

Visualizing the Strategic Decision

The following diagram illustrates the decision logic for selecting the appropriate reagent based on the desired chemical outcome.

Figure 1: Decision tree for selecting between Sulfone-based assembly and Togni-based functionalization.

References

-

Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v(+)-methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836. Link

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent. Angewandte Chemie International Edition, 46(5), 754-757. Link

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. Link

-